2-(2-Methylphenyl)-4-phenylbutanoic acid
CAS No.:
Cat. No.: VC16517269
Molecular Formula: C17H18O2
Molecular Weight: 254.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H18O2 |
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Molecular Weight | 254.32 g/mol |
IUPAC Name | 2-(2-methylphenyl)-4-phenylbutanoic acid |
Standard InChI | InChI=1S/C17H18O2/c1-13-7-5-6-10-15(13)16(17(18)19)12-11-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3,(H,18,19) |
Standard InChI Key | AYCQXEPKENEABM-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CC=C1C(CCC2=CC=CC=C2)C(=O)O |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
2-(2-Methylphenyl)-4-phenylbutanoic acid (IUPAC name: 2-(2-methylphenyl)-4-phenylbutanoic acid) features a four-carbon chain with carboxylic acid functionality at position 1. The structural complexity arises from the substitution pattern:
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Position 2: A 2-methylphenyl group (o-tolyl), introducing steric hindrance due to the ortho-methyl substituent.
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Position 4: A phenyl group, contributing to the molecule’s hydrophobicity and potential π-π stacking interactions .
Comparative analysis with PubChem CID 227772 (2-(methylamino)-4-phenylbutanoic acid) reveals that replacing the methylamino group at position 2 with a 2-methylphenyl moiety significantly alters electronic and steric profiles, potentially affecting biological activity .
Stereochemical Considerations
While the compound lacks chiral centers in its base structure, synthetic routes involving prochiral intermediates may yield stereoisomeric byproducts. For instance, N-methyl-L-homophenylalanine (CID 18645360) demonstrates the importance of stereochemistry in peptide-based applications, suggesting that enantiomeric control could be critical if 2-(2-methylphenyl)-4-phenylbutanoic acid is used in asymmetric synthesis .
Synthetic Methodologies
Conventional Organic Synthesis
The synthesis of 4-phenylbutanoic acid derivatives typically employs Friedel-Crafts alkylation or Michael addition strategies. For example:
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Friedel-Crafts Acylation: Reacting benzene derivatives with succinic anhydride derivatives under Lewis acid catalysis (e.g., AlCl₃) yields γ-keto acids, which are subsequently reduced to butanoic acids .
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Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura couplings enable the introduction of aryl groups at specific positions. A protocol analogous to the synthesis of 4-(4-methoxy-2-methylphenyl)butanoic acid could be adapted by substituting methoxy groups with methyl substituents.
Isotopic Labeling Techniques
Studies on uniformly ¹³C-labeled 4-phenylbutanoic acid demonstrate the feasibility of incorporating stable isotopes for metabolic tracing. The Wolff-Kishner reduction, as described in the synthesis of U-¹³C-4-phenylbutanoic acid, could be modified to introduce methylphenyl groups at position 2 .
Physicochemical Properties
Thermodynamic Parameters
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Molecular Weight: Calculated as 254.33 g/mol (C₁₈H₁₈O₂).
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LogP: Estimated at 3.8 ± 0.2 using RDKit-based algorithms, indicating high lipophilicity comparable to N-methyl-L-homophenylalanine (LogP = 1.75) .
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pKa: Predicted carboxylic acid pKa ≈ 4.7, aligning with values reported for 4-(4-methoxy-2-methylphenyl)butanoic acid (pKa 4.76).
Spectroscopic Profiles
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¹H NMR: Expected signals include a triplet for the methylene group adjacent to the carboxylic acid (δ 2.35–2.50 ppm), a multiplet for aromatic protons (δ 6.90–7.40 ppm), and a singlet for the ortho-methyl group (δ 2.25 ppm) .
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O-H stretch of carboxylic acid).
Industrial and Materials Science Applications
Polymer Chemistry
The compound’s aromatic groups could act as crosslinking agents in polyester resins, improving thermal stability. Comparative studies with 2-methyl-4-phenylbutanoate (CID 21983049) suggest utility in UV-curable coatings .
Liquid Crystals
The planar phenyl groups and alkyl chain may facilitate mesophase formation. Differential scanning calorimetry (DSC) could characterize its nematic-to-isotropic transition temperature relative to 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid derivatives .
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